molecular formula C10H11ClO3 B8503466 1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanol

1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanol

Cat. No.: B8503466
M. Wt: 214.64 g/mol
InChI Key: YVNMYMPNRUDRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanol is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

1-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)ethanol

InChI

InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9-10(8)14-3-2-13-9/h4-6,12H,2-3H2,1H3

InChI Key

YVNMYMPNRUDRJL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC(=C1)Cl)OCCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde (0.26 g, 1.32 mmol) was dissolved in 10 mL of diethyl ether and cooled to 0° C. MeMgBr (1.1 mL, 3.31 mmol) was added to the solution and the ice bath was removed. The reaction was allowed to stir at rt for 10 min. and at reflux for 30 min. The reaction was cooled to 0° C. and 10 mL of sat NH4Cl were added to quench the reaction. The diethyl ether layer was separated and washed with water (20 mL×2). The organic layer was dried over Na2SO4 and the solvent was removed by rotary evaporation to collect the desired product (258 mg, 91%). 1H NMR (400 MHz, CDCl3): δ 6.91 (s, 1H), 6.77 (s, 1H), 5.02 (m, 1H), 4.24 (m, 4H), 1.45 (d, 3H).
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

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